3,5-Bis(trifluoromethyl)-2-chloroiodobenzene
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Overview
Description
3,5-Bis(trifluoromethyl)-2-chloroiodobenzene is an organic compound characterized by the presence of trifluoromethyl groups, a chlorine atom, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-2-chloroiodobenzene typically involves the halogenation of a benzene derivative. . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron or copper salts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-2-chloroiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Cycloaddition Reactions: Reagents like 2,2,2-trifluorodiazoethane in solvents such as dimethylacetamide (DMAc) or dichloroethane (DCE) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, cyclic compounds, and other functionalized aromatic compounds.
Scientific Research Applications
3,5-Bis(trifluoromethyl)-2-chloroiodobenzene has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)-2-chloroiodobenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
Compared to similar compounds, 3,5-Bis(trifluoromethyl)-2-chloroiodobenzene stands out due to the presence of both chlorine and iodine atoms, which provide unique reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C8H2ClF6I |
---|---|
Molecular Weight |
374.45 g/mol |
IUPAC Name |
2-chloro-1-iodo-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2ClF6I/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H |
InChI Key |
JBLZIEGFOXWVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)I)C(F)(F)F |
Origin of Product |
United States |
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